tert-Butyl 2-carbamoylindoline-1-carboxylate
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Overview
Description
tert-Butyl 2-carbamoylindoline-1-carboxylate is a synthetic organic compound belonging to the indoline family. Indoline derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl group, a carbamoyl group, and an indoline core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-carbamoylindoline-1-carboxylate typically involves the reaction of indoline derivatives with tert-butyl chloroformate and carbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-carbamoylindoline-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various substituted indoline derivatives, which can be further utilized in the synthesis of complex organic molecules .
Scientific Research Applications
tert-Butyl 2-carbamoylindoline-1-carboxylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-carbamoylindoline-1-carboxylate involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The indoline core structure can interact with various enzymes and receptors, modulating their function. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl indoline-1-carboxylate: Similar in structure but lacks the carbamoyl group.
tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate: Contains a pyrrolidine ring instead of an indoline ring.
Uniqueness
tert-Butyl 2-carbamoylindoline-1-carboxylate is unique due to the presence of both the carbamoyl and tert-butyl groups, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C14H18N2O3 |
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Molecular Weight |
262.30 g/mol |
IUPAC Name |
tert-butyl 2-carbamoyl-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-10-7-5-4-6-9(10)8-11(16)12(15)17/h4-7,11H,8H2,1-3H3,(H2,15,17) |
InChI Key |
GCWDXVDZZPRVJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)N |
Origin of Product |
United States |
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